molecular formula C16H14N4O5 B2477792 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034237-22-2

3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2477792
CAS RN: 2034237-22-2
M. Wt: 342.311
InChI Key: APCPZPFUFDYEQH-UHFFFAOYSA-N
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Description

3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antimicrobial Activity

3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is part of a broader class of compounds with notable implications in medicinal chemistry, particularly due to their oxazolidinone core. These compounds, through various synthetic pathways, have been explored for their potential antimicrobial properties. For instance, the oxazolidinone derivatives, including similar structures, have been synthesized and evaluated against bacterial and fungal strains, demonstrating significant antimicrobial activities. This reflects the compound's potential in contributing to the development of new antibacterial and antifungal agents (Devi et al., 2013).

Antimalarial Activity

Another significant area of application is in antimalarial drug development. Novel hybrid quinazolin-2,4-dione analogs, which share a core structure with this compound, have been synthesized and their interaction with Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) explored through in silico molecular docking studies. These efforts aim to identify potent antimalarial agents, with some compounds showing high binding affinity, suggesting the value of this chemical framework in the search for new antimalarial therapies (Abdelmonsef et al., 2020).

Antitumor Potential

Additionally, the structural framework of oxazolidinone derivatives, including this compound, has been investigated for antitumor activities. Research into related compounds demonstrates the exploration of their cytotoxic potentials against various cancer cell lines, highlighting the compound's relevance in oncological research and the potential for developing new cancer therapies (Devi et al., 2013).

properties

IUPAC Name

3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5/c21-13(18-5-10(6-18)20-14(22)8-25-16(20)24)7-19-9-17-12-4-2-1-3-11(12)15(19)23/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCPZPFUFDYEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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